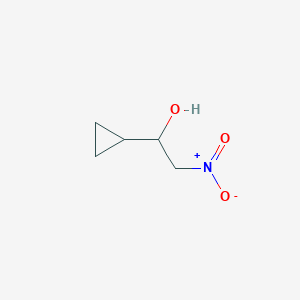

1-Cyclopropyl-2-nitroéthanol

Vue d'ensemble

Description

1-Cyclopropyl-2-nitroethanol is an organic compound with the molecular formula C5H9NO3. It is a colorless to slightly yellow liquid that contains both hydroxyl and nitro functional groups, which impart unique chemical properties to the compound . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Applications De Recherche Scientifique

Introduction to 1-Cyclopropyl-2-nitroethanol

1-Cyclopropyl-2-nitroethanol is an organic compound characterized by the presence of both hydroxyl and nitro functional groups, which endow it with unique chemical properties. Its molecular formula is CHNO, and it appears as a colorless to slightly yellow liquid. This compound serves as an important intermediate in various chemical syntheses, particularly in the fields of pharmaceuticals and agrochemicals.

Organic Synthesis

1-Cyclopropyl-2-nitroethanol is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups facilitate reactions that lead to the creation of complex molecules with potential biological activities.

Biochemical Studies

The compound's role in biochemical pathways makes it valuable for studying enzyme mechanisms and cellular processes. It has been utilized to explore metabolic pathways related to methane production and rumen fermentation, providing insights into microbial ecology and fermentation processes.

Microbicide Development

Research indicates that nitroethane derivatives, including 1-cyclopropyl-2-nitroethanol, may serve as effective microbicides against various microorganisms. These compounds have been investigated for their potential applications in protecting materials from microbial degradation .

Catalysis

Recent studies have highlighted the compound's potential use in catalysis, particularly through its involvement in reactions that form carbon-carbon bonds. This application is significant for developing new synthetic methodologies in organic chemistry .

Case Study 1: Methane Production Inhibition

A study demonstrated that 1-cyclopropyl-2-nitroethanol effectively inhibited methane production in rumen cultures. The compound reduced the abundance of methanogens and decreased mcrA gene expression, highlighting its potential application in reducing greenhouse gas emissions from livestock.

Case Study 2: Synthesis of Nitrocyclopropanes

Research on nitrocyclopropanes has shown that derivatives like 1-cyclopropyl-2-nitroethanol can be synthesized through reactions involving nitromethane and unsaturated carbonyl compounds. This synthesis pathway emphasizes its utility in generating complex structures for pharmaceutical applications .

Mécanisme D'action

Target of Action

1-Cyclopropyl-2-nitroethanol is an organic compound that is commonly used as an important intermediate in organic synthesis It is known that nitrocompounds, a group to which 1-cyclopropyl-2-nitroethanol belongs, have inhibitory effects on methanogenesis in the rumen, affecting the population of methanogens .

Mode of Action

Nitrocompounds, including 1-cyclopropyl-2-nitroethanol, have been found to slow down the fermentation process and notably decrease molar methane proportion . This suggests that these compounds interact with their targets, possibly methanogens, resulting in decreased methane production.

Biochemical Pathways

Nitrocompounds have been found to decrease the abundance of total methanogens and methanogens from the order methanobacteriales, reduce mcr a gene expression, and decrease coenzyme f420 and f430 contents . These changes suggest that 1-Cyclopropyl-2-nitroethanol may affect the biochemical pathways involved in methanogenesis.

Result of Action

The reduction in methane production and the decrease in the population of methanogens suggest that this compound may have significant effects on the microbial community in the rumen .

Action Environment

It is known that this compound is a colorless to slightly yellow liquid and has special hydroxyl and nitro functional groups that give it some special properties . It is also known to be irritating and corrosive, affecting the eyes, skin, and respiratory tract . Therefore, appropriate personal protective equipment must be worn when handling this compound, and it should be stored and handled away from fire sources and light .

Analyse Biochimique

Biochemical Properties

1-Cyclopropyl-2-nitroethanol plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymatic activities. It has been observed to interact with enzymes involved in methanogenesis, such as methyl-coenzyme M reductase (mcrA), and coenzymes F420 and F430 . These interactions result in the inhibition of methane production in rumen fermentation processes . The compound’s nitro group is crucial for its inhibitory action, as it can undergo reduction reactions that interfere with the normal function of these enzymes .

Cellular Effects

1-Cyclopropyl-2-nitroethanol affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to reduce the expression of the mcrA gene, which is essential for methane production in methanogenic archaea . This reduction in gene expression leads to decreased methane production and altered metabolic flux within the cells. Additionally, the compound’s interactions with coenzymes F420 and F430 further disrupt cellular metabolism by inhibiting key enzymatic reactions .

Molecular Mechanism

The molecular mechanism of 1-Cyclopropyl-2-nitroethanol involves its binding interactions with specific biomolecules. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that inhibit enzyme activity . This inhibition is particularly evident in the case of methyl-coenzyme M reductase, where the compound binds to the enzyme’s active site and prevents its normal function . Additionally, the compound’s interactions with coenzymes F420 and F430 further contribute to its inhibitory effects on cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclopropyl-2-nitroethanol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its inhibitory effects on methane production can diminish over extended periods . This reduction in efficacy is likely due to the gradual degradation of the compound and the adaptation of cellular systems to its presence .

Dosage Effects in Animal Models

The effects of 1-Cyclopropyl-2-nitroethanol vary with different dosages in animal models. At lower doses, the compound effectively inhibits methane production without causing significant adverse effects . At higher doses, toxic effects such as reduced feed intake and altered rumen fermentation patterns have been observed . These findings highlight the importance of optimizing dosage levels to achieve the desired inhibitory effects while minimizing potential toxicity.

Metabolic Pathways

1-Cyclopropyl-2-nitroethanol is involved in metabolic pathways related to methane production and rumen fermentation. The compound interacts with enzymes such as methyl-coenzyme M reductase and coenzymes F420 and F430, leading to the inhibition of methanogenesis . Additionally, the compound’s nitro group can undergo reduction reactions, resulting in the formation of reactive intermediates that further disrupt metabolic processes . These interactions ultimately lead to changes in metabolic flux and the accumulation of specific metabolites within the cells .

Transport and Distribution

The transport and distribution of 1-Cyclopropyl-2-nitroethanol within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s nitro group and cyclopropyl ring structure play a crucial role in its cellular uptake and localization . Once inside the cells, the compound can accumulate in specific compartments, where it exerts its inhibitory effects on enzyme activity and metabolic processes .

Subcellular Localization

1-Cyclopropyl-2-nitroethanol exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments within the cells . For example, the compound may localize to the mitochondria or other organelles involved in metabolic processes, where it can interact with key enzymes and coenzymes . These localization patterns are essential for understanding the compound’s mechanism of action and its overall impact on cellular function.

Méthodes De Préparation

1-Cyclopropyl-2-nitroethanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropanecarboxaldehyde with nitromethane in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired product after purification. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1-Cyclopropyl-2-nitroethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-Cyclopropyl-2-nitroethanol can be compared with other similar compounds, such as:

2-Nitroethanol: Similar in structure but lacks the cyclopropyl group, which can affect its reactivity and applications.

Cyclopropylmethanol: Contains a cyclopropyl group but lacks the nitro group, leading to different chemical properties and uses.

Nitrocyclopropane: Contains both a nitro group and a cyclopropyl group but in different positions, resulting in distinct reactivity and applications.

The uniqueness of 1-Cyclopropyl-2-nitroethanol lies in the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications.

Activité Biologique

1-Cyclopropyl-2-nitroethanol (CAS No. 54120-03-5) is an organic compound notable for its unique biochemical properties resulting from the presence of both hydroxyl and nitro functional groups. This article explores its biological activity, focusing on its mechanisms, effects on enzymatic processes, and implications in various biological systems.

Chemical Structure and Properties

1-Cyclopropyl-2-nitroethanol has the molecular formula and is characterized as a colorless to slightly yellow liquid. The compound's structure includes a cyclopropyl ring, which contributes to its chemical reactivity and biological interactions.

Nitro Group Reduction : The nitro group in 1-cyclopropyl-2-nitroethanol can undergo reduction to form reactive intermediates that inhibit specific enzymatic activities. This property is critical in understanding its role in biochemical pathways, particularly those involving methanogenesis.

Enzyme Interactions : The compound has been shown to interact with enzymes related to methane production, such as methyl-coenzyme M reductase (mcrA). Studies indicate that it reduces mcrA gene expression, which is vital for the activity of methanogenic archaea.

Biochemical Pathways

1-Cyclopropyl-2-nitroethanol plays a significant role in biochemical pathways associated with methane production and fermentation processes:

- Inhibition of Methanogenesis : The compound reduces the abundance of total methanogens and decreases the expression of genes essential for methane production. This inhibition alters microbial communities in environments like the rumen, suggesting potential applications in livestock management to reduce methane emissions.

- Cellular Effects : It affects cellular signaling pathways and metabolism. For instance, at lower doses, it effectively inhibits methane production without significant adverse effects on cellular health.

Research Findings

Several studies have investigated the biological activity of 1-cyclopropyl-2-nitroethanol:

Table 1: Summary of Biological Activities

Case Studies

- Rumen Microbial Community Study : In laboratory settings, 1-cyclopropyl-2-nitroethanol was administered to ruminant models to assess its impact on methane production. Results showed a marked decrease in methane emissions correlated with reduced methanogen populations.

- Enzymatic Activity Assessment : A series of experiments demonstrated that varying concentrations of the compound affected enzyme activities related to methanogenesis. Lower concentrations inhibited mcrA effectively while maintaining overall cellular integrity.

Transport and Distribution

The transport of 1-cyclopropyl-2-nitroethanol within biological systems is influenced by its molecular structure, which affects its interaction with cellular membranes and transport proteins. Its distribution patterns suggest targeted localization within specific cellular compartments, enhancing its biological activity.

Propriétés

IUPAC Name |

1-cyclopropyl-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(3-6(8)9)4-1-2-4/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZPNMNTVFKFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598433 | |

| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-03-5 | |

| Record name | α-(Nitromethyl)cyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54120-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.